molecular formula C14H10F2O3 B6402303 6-Fluoro-2-(2-fluoro-3-methoxyphenyl)benzoic acid CAS No. 1261952-88-8

6-Fluoro-2-(2-fluoro-3-methoxyphenyl)benzoic acid

Cat. No.: B6402303
CAS No.: 1261952-88-8
M. Wt: 264.22 g/mol
InChI Key: DRDPKYZLCBEYOR-UHFFFAOYSA-N
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Description

6-Fluoro-2-(2-fluoro-3-methoxyphenyl)benzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(2-fluoro-3-methoxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group.

    Reduction: Reduction reactions may involve the conversion of the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction can produce an alcohol .

Scientific Research Applications

6-Fluoro-2-(2-fluoro-3-methoxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(2-fluoro-3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and methoxy group play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activities .

Comparison with Similar Compounds

  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 2-Fluoro-3-(trifluoromethyl)benzoic acid

Comparison: 6-Fluoro-2-(2-fluoro-3-methoxyphenyl)benzoic acid is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-fluoro-6-(2-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-11-7-3-5-9(13(11)16)8-4-2-6-10(15)12(8)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDPKYZLCBEYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690080
Record name 2',3-Difluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-88-8
Record name 2',3-Difluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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